molecular formula C16H38O2Si2 B14705847 3,3,9,9-Tetraethyl-5-methyl-4,8-dioxa-3,9-disilaundecane CAS No. 18546-98-0

3,3,9,9-Tetraethyl-5-methyl-4,8-dioxa-3,9-disilaundecane

Cat. No.: B14705847
CAS No.: 18546-98-0
M. Wt: 318.64 g/mol
InChI Key: ZRFPOGOYHZXDLU-UHFFFAOYSA-N
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Description

1,3-Bis[(triethylsilyl)oxy]butane is an organosilicon compound with the molecular formula C16H38O2Si2. It is characterized by the presence of two triethylsilyl groups attached to a butane backbone. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .

Preparation Methods

1,3-Bis[(triethylsilyl)oxy]butane can be synthesized through various methods. One common synthetic route involves the reaction of butane-1,3-diol with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl groups .

Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1,3-Bis[(triethylsilyl)oxy]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the silyl groups to silanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The triethylsilyl groups can be substituted with other functional groups through reactions with nucleophiles such as halides or alkoxides.

Scientific Research Applications

1,3-Bis[(triethylsilyl)oxy]butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis[(triethylsilyl)oxy]butane involves the interaction of its silyl groups with various molecular targets. The triethylsilyl groups can form stable bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations .

Comparison with Similar Compounds

1,3-Bis[(triethylsilyl)oxy]butane can be compared with other similar compounds such as:

The uniqueness of 1,3-Bis[(triethylsilyl)oxy]butane lies in its specific combination of triethylsilyl groups and butane backbone, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

18546-98-0

Molecular Formula

C16H38O2Si2

Molecular Weight

318.64 g/mol

IUPAC Name

triethyl(4-triethylsilyloxybutan-2-yloxy)silane

InChI

InChI=1S/C16H38O2Si2/c1-8-19(9-2,10-3)17-15-14-16(7)18-20(11-4,12-5)13-6/h16H,8-15H2,1-7H3

InChI Key

ZRFPOGOYHZXDLU-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OCCC(C)O[Si](CC)(CC)CC

Origin of Product

United States

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